N-((6-bromopyridin-2-yl)methyl)formamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N-[(6-bromopyridin-2-yl)methyl]formamide |
InChI |
InChI=1S/C7H7BrN2O/c8-7-3-1-2-6(10-7)4-9-5-11/h1-3,5H,4H2,(H,9,11) |
InChI Key |
IWLAELBUVFHDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CNC=O |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of N 6 Bromopyridin 2 Yl Methyl Formamide
Reactions at the Bromine Center: Transition-Metal-Catalyzed Cross-Couplings
The bromine atom at the 6-position of the pyridine (B92270) ring in N-((6-bromopyridin-2-yl)methyl)formamide is susceptible to a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for constructing complex molecular architectures from simpler precursors.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are particularly effective in activating the carbon-bromine bond of the pyridine ring, initiating a catalytic cycle that leads to the formation of new bonds. The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of these coupling reactions.
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. wikipedia.org For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 6-position of the pyridine ring. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results for the coupling of heteroaryl halides.
A variety of aryl and heteroaryl boronic acids can be successfully coupled with bromopyridine derivatives. The reaction conditions are generally tolerant of a wide range of functional groups. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields. nih.gov It is anticipated that this compound would exhibit similar reactivity.
Table 1: Examples of Suzuki-Miyaura Coupling with Substituted Bromopyridines
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 78 |
This table presents representative data for Suzuki-Miyaura reactions of various bromopyridine derivatives with different arylboronic acids to illustrate the expected scope and efficiency for this compound.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction would allow for the introduction of alkynyl groups at the 6-position of this compound, providing access to a range of compounds with potential applications in materials science and medicinal chemistry. The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent.
Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has demonstrated the feasibility of this transformation on similarly substituted pyridine rings. scirp.orgscirp.org Good to excellent yields were obtained using a palladium trifluoroacetate/triphenylphosphine catalyst system with copper(I) iodide as a co-catalyst. scirp.org
Table 2: Examples of Sonogashira Coupling with Substituted Bromopyridines
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 95 |
| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 88 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 91 |
This table provides illustrative examples of Sonogashira coupling reactions performed on various bromopyridine substrates, indicating the potential reactivity of this compound.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and a primary or secondary amine. wikipedia.org This reaction would enable the synthesis of 6-amino-substituted derivatives of this compound. The choice of a suitable phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often being the most effective.
The Buchwald-Hartwig amination of 2-bromopyridines with a variety of amines has been well-established. nih.govresearchgate.net For instance, the coupling of 2-bromopyridine (B144113) with volatile amines has been successfully achieved in sealed tubes, providing a route to secondary and tertiary aminopyridines. nih.gov
Table 3: Examples of Buchwald-Hartwig Amination with 2-Bromopyridine Derivatives
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 92 |
| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 85 |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 88 |
This table showcases representative conditions and yields for the Buchwald-Hartwig amination of 2-bromopyridine with various amines, suggesting the expected reactivity for this compound.
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. masterorganicchemistry.com This reaction would allow for the introduction of vinyl groups at the 6-position of this compound. The reaction is typically carried out in the presence of a base and a palladium catalyst, often with a phosphine ligand. The stereoselectivity of the Heck reaction is a key feature, generally favoring the formation of the trans isomer.
The Heck reaction of various aryl halides with olefinic substrates, such as acrylates and styrenes, is a well-developed methodology. nih.govugent.be The reaction conditions can be tuned to achieve high yields and selectivity.
Table 4: Examples of Heck Reaction with Aryl Bromides and Olefins
| Olefin | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 90 |
| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 85 | |
| n-Butyl acrylate | Pd₂(dba)₃ | Tri(2-furyl)phosphine | NaOAc | DMAc | 92 |
This table provides examples of Heck reaction conditions and yields for the coupling of aryl bromides with various olefins, which can be extrapolated to predict the behavior of this compound.
Palladium-catalyzed C-H activation and subsequent arylation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. nih.gov In the context of this compound, the pyridyl nitrogen can act as a directing group to facilitate the arylation of a C-H bond on a tethered aryl group, leading to the formation of cyclized products. This intramolecular C-H arylation is a powerful method for the synthesis of fused heterocyclic systems.
Studies on the intramolecular C-H arylation of pyridine derivatives have shown that a palladium catalyst, often in conjunction with a phosphine ligand, can effectively catalyze the cyclization of substrates containing a C-Br bond and a suitable C-H bond. beilstein-journals.orgnih.gov
Table 5: Examples of Intramolecular Palladium-Catalyzed C-H Arylation of Pyridine Derivatives
| Substrate | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-(2-Bromobenzamido)pyridine | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 94 |
| N-(2-Bromophenyl)picolinamide | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 85 |
This table illustrates the conditions and outcomes for intramolecular C-H arylation of various pyridine derivatives, providing a basis for predicting the reactivity of suitably designed derivatives of this compound.
Copper-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring of this compound serves as a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds through copper-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.
The Rosemund-von Braun reaction facilitates the conversion of aryl halides into aryl nitriles using copper(I) cyanide (CuCN). numberanalytics.comwikipedia.org This transformation is a powerful method for introducing a nitrile group onto an aromatic ring, which can then be further elaborated into functional groups such as carboxylic acids or amines. numberanalytics.com For this compound, this reaction would replace the bromine atom with a cyano group, yielding N-((6-cyanopyridin-2-yl)methyl)formamide.
The reaction is typically performed at elevated temperatures, often between 100-180°C, in a polar, high-boiling solvent like DMF, nitrobenzene, or pyridine. numberanalytics.comorganic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming an aryl copper(III) halide intermediate. This is followed by transmetalation with copper(I) cyanide and subsequent reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst. numberanalytics.comorganic-chemistry.org
Table 1: Typical Conditions for the Rosemund-von Braun Reaction
| Parameter | Condition | Source(s) |
| Reactant | This compound | - |
| Reagent | Copper(I) cyanide (CuCN) | numberanalytics.com |
| Catalyst | Copper(I) salt (often CuCN itself) | numberanalytics.com |
| Solvent | DMF, DMSO, Pyridine, Nitrobenzene | numberanalytics.comorganic-chemistry.org |
| Temperature | 100–180 °C (Reflux) | numberanalytics.comorganic-chemistry.org |
| Product | N-((6-cyanopyridin-2-yl)methyl)formamide | - |
The Hurtley reaction is a copper-mediated C-C bond-forming reaction that couples aryl halides with C-H acidic compounds, such as malonic esters and other 1,3-dicarbonyl compounds. researchgate.net This reaction provides a direct route to arylated dicarbonyl compounds. In the context of this compound, the Hurtley reaction would involve coupling the 6-position of the pyridine ring with a C-H acidic partner. For example, reaction with diethyl malonate in the presence of a copper catalyst would yield diethyl 2-((6-(formamidomethyl)pyridin-2-yl))malonate.
Early examples of this reaction often required harsh conditions and stoichiometric amounts of copper. However, modern variations have been developed that utilize catalytic amounts of copper, often in the presence of a specific ligand, to improve efficiency and substrate scope. researchgate.net The reaction of 2-bromopyridine derivatives with compounds like diethyl malonate has been demonstrated, showcasing the viability of this transformation on similar substrates. researchgate.net The choice of copper(I) salt can influence the reaction, with copper(I) bromide often showing high activity. researchgate.net
Table 2: Representative Conditions for the Hurtley Reaction
| Parameter | Condition | Source(s) |
| Reactant | This compound | - |
| Reagent | Diethyl malonate (or other C-H acid) | researchgate.net |
| Catalyst | Copper(I) salt (e.g., CuBr, CuI) | researchgate.net |
| Base | A suitable base (e.g., sodium ethoxide) | - |
| Solvent | Dioxane, Pyridine | researchgate.net |
| Product | Diethyl 2-((6-(formamidomethyl)pyridin-2-yl))malonate | - |
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The pyridine ring in this compound is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the nitrogen atom. This electronic property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2/C6 and C4 positions). The presence of a good leaving group, such as the bromine atom at the C6 position, facilitates nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgpressbooks.pub
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub In the subsequent step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. pressbooks.pub The presence of electron-withdrawing groups on the ring stabilizes the anionic Meisenheimer intermediate, thereby accelerating the reaction. youtube.com
A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide in 2-bromopyridine derivatives. For instance, the reaction of 2,6-dichloropyridine (B45657) with a dithiolane anion has been reported in the literature. youtube.com Similarly, this compound would be expected to react with various nucleophiles to yield 6-substituted pyridine derivatives.
Table 3: SNAr Reaction Parameters on a 2-Bromopyridine System
| Parameter | Condition | Source(s) |
| Substrate | This compound | - |
| Nucleophile | Amines, Alkoxides, Thiolates, etc. | libretexts.orgpressbooks.pub |
| Solvent | Polar aprotic (e.g., DMF, DMSO) or protic (e.g., Ethanol) | libretexts.org |
| Conditions | Often requires heat; base may be required | - |
| Intermediate | Meisenheimer Complex | libretexts.org |
| Product | 6-Nu-substituted-N-(pyridin-2-ylmethyl)formamide | - |
Reactions Involving the Formamide (B127407) Moiety
The formamide group (-NHCHO) is a versatile functional group that can participate in several important chemical transformations, providing pathways to other valuable functionalities like isocyanides or serving as a reactive site for condensation and substitution.
Dehydration to Generate Isocyanides
One of the most characteristic reactions of N-substituted formamides is their dehydration to produce isocyanides (isonitriles). researchgate.net This transformation is typically achieved using strong dehydrating agents. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (B128534) (TEA) is a classic and highly effective reagent combination for this purpose. researchgate.netnih.govresearchgate.net The reaction is often rapid, efficient, and can be performed under mild conditions, such as at 0 °C. nih.govnih.gov
Applying this methodology to this compound would yield 2-bromo-6-(isocyanomethyl)pyridine. The reaction proceeds by activation of the formamide oxygen by POCl₃, followed by elimination of water facilitated by the base. Recent advancements have focused on developing more sustainable, solvent-free protocols where triethylamine itself serves as the reaction medium, leading to high yields and purity with minimal waste. nih.govnih.gov
Table 4: General Conditions for Formamide Dehydration to Isocyanide
| Parameter | Condition | Source(s) |
| Reactant | This compound | - |
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | researchgate.netnih.gov |
| Base | Triethylamine (TEA) or other tertiary amines | nih.gov |
| Solvent | Dichloromethane or solvent-free (using TEA) | researchgate.netnih.gov |
| Temperature | Typically 0 °C to room temperature | nih.gov |
| Product | 2-bromo-6-(isocyanomethyl)pyridine | - |
Nucleophilic Substitutions and Condensation Reactions
The formamide moiety can engage in various nucleophilic substitution and condensation reactions. The nitrogen atom can act as a nucleophile, while the carbonyl carbon is an electrophilic site. Condensation reactions often involve the reaction of the formamide with an electrophile, sometimes under catalytic conditions, to form new C-N or C-C bonds. researchgate.netlibretexts.org
These transformations highlight the potential of the formamide group in this compound to serve as a building block for more complex structures through various condensation and substitution pathways. researchgate.netresearchgate.netnih.gov
Cleavage of the Amide Linkage via Hydrolysis or Alcoholysis
The formamide group in this compound serves as a protective group for the primary amine, (6-bromopyridin-2-yl)methanamine (B66436). Its removal via cleavage of the N-C amide bond is a critical transformation, typically achieved through hydrolysis or, less commonly, alcoholysis.
Hydrolysis: Amide hydrolysis is a common method for deprotection and can be conducted under acidic, basic, or enzymatic conditions. Generally, amides are stable functional groups, and their cleavage often requires vigorous conditions such as heating in the presence of strong acids or bases. arkat-usa.org
Acid-Catalyzed Hydrolysis: This process involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the corresponding amine and formic acid.
Base-Catalyzed (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. The reaction forms a tetrahedral intermediate that expels the amine anion, which then deprotonates the resulting formic acid. This final acid-base step drives the reaction to completion. Vigorous conditions, such as refluxing with potassium hydroxide in aqueous 2-methoxyethanol, are often employed for stable amides. researchgate.net
Mild, Non-Aqueous Hydrolysis: To avoid harsh conditions that might affect other functional groups on the molecule (like the C-Br bond), milder protocols have been developed. One such method involves the use of sodium hydroxide in a mixed solvent system like methanol/dioxane at room temperature or under reflux. arkat-usa.orgresearchgate.net This "anhydrous" hydroxide in an aprotic solvent can be a more effective reagent for cleaving the amide bond in sensitive substrates. researchgate.net
Enzymatic Hydrolysis: A highly selective and mild alternative is enzymatic hydrolysis. Enzymes such as N-substituted formamide deformylase (NfdA) have been identified that stoichiometrically catalyze the hydrolysis of N-substituted formamides to yield the corresponding amine and formate (B1220265). nih.govpnas.orgnih.gov While N-benzylformamide is a preferred substrate for some deformylases, these enzymes exhibit specificity and could potentially be applied for the clean deprotection of this compound under neutral pH and ambient temperature. pnas.orgnih.gov
Alcoholysis: Alcoholysis is the cleavage of the amide bond using an alcohol as the nucleophile, which results in the formation of an ester (a formate ester in this case) and the primary amine. This reaction is generally less favorable than hydrolysis and typically requires strong acid or base catalysis and high temperatures to proceed effectively.
| Condition | Reagents & Solvents | Typical Temperature | Notes |
|---|---|---|---|
| Strong Acid | Aqueous HCl or H₂SO₄ | Reflux | Protonation of the carbonyl oxygen activates the amide for nucleophilic attack. |
| Strong Base (Aqueous) | Aqueous NaOH or KOH | Reflux | Direct nucleophilic attack by hydroxide; driven by the final deprotonation step. |
| Mild Base (Non-Aqueous) | NaOH in Methanol/Dioxane | Room Temp. to Reflux | Effective for substrates sensitive to harsh aqueous conditions. arkat-usa.orgresearchgate.net |
| Enzymatic | N-substituted formamide deformylase in buffer | Ambient | Highly selective and occurs under mild, neutral pH conditions. pnas.org |
Functionalization of the Pyridine Ring System Beyond the Bromine Site
The pyridine ring of this compound possesses three C-H bonds (at C3, C4, and C5) that are potential sites for functionalization. However, direct and selective functionalization is challenging due to the inherent electron-deficient nature of the pyridine ring and the strong coordinating ability of the ring nitrogen, which can sequester metal catalysts. rsc.orgnih.gov
Direct C-H bond activation offers an atom-economical strategy to introduce new substituents onto the pyridine core. nih.gov This is typically achieved using transition-metal catalysts that can selectively cleave a C-H bond and replace it with a new functional group. The regioselectivity of these reactions is a significant challenge.
Positional Reactivity: The pyridine ring is electronically deactivated towards electrophilic attack but activated towards organometallic C-H metalation. The C2 and C6 positions are generally the most electronically activated for deprotonation due to their proximity to the nitrogen atom. Since these positions are already substituted in this compound, functionalization must target the C3, C4, or C5 positions.
Catalytic Systems: Palladium-catalyzed systems are widely used for the C-H arylation of pyridines. researchgate.net Often, a pre-activation or transient activator strategy is employed where the pyridine nitrogen is temporarily quaternized or oxidized to increase the acidity of the ring's C-H bonds, thereby facilitating metalation. researchgate.netacs.org For instance, a Pd-catalyzed diarylation of pyridine at the 2- and 6-positions has been achieved using a transient N-methylpyridinium salt. acs.org Similar strategies could potentially be adapted for the remaining C-H bonds of the 2,6-disubstituted pyridine core.
Regiocontrol: Achieving regioselectivity at the C3, C4, or C5 positions is complex and often depends on a combination of steric and electronic factors, as well as the specific catalytic system employed.
C4-Functionalization (meta): Functionalization at the C4-position is particularly challenging. nih.gov However, methods have been developed for the C4-arylation of pyridines bearing electron-withdrawing groups at the C3 position, as the group increases the acidity of the C4-H bond. nih.gov
C3/C5-Functionalization: The electronic properties of the existing bromo and formamidomethyl substituents will influence the reactivity of the remaining C-H bonds. Both are generally considered electron-withdrawing/deactivating groups, which may direct metalation to specific sites.
| Catalyst System | Target Position on Pyridine | Strategy | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand / Base | C3 or C4 | Direct arylation of electron-deficient pyridines. | nih.gov |
| Pd(OAc)₂ / Cu₂O / (MeO)₂SO₂ | C2 / C6 | Transient activator strategy for diarylation. | researchgate.netacs.org |
| Rh(I) or Yttrium Complexes | C2 (ortho) | Direct alkylation with olefins. | beilstein-journals.org |
| Photocatalysis / Minisci-type | meta / para | Radical-based functionalization. | nih.gov |
The introduction of substituents onto the pyridine ring can also be achieved through classical electrophilic or nucleophilic aromatic substitution reactions, with regioselectivity governed by the directing effects of the existing groups.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus strongly deactivated towards EAS. The presence of two deactivating substituents, the bromine atom and the formamidomethyl group, makes these reactions exceptionally difficult to achieve. If forced under harsh conditions (e.g., oleum (B3057394) for sulfonation), the electrophile would be directed to the position least deactivated by the combined inductive and resonance effects of the substituents. Both the C2- and C6-substituents deactivate the ortho and para positions. The C4 position is para to the C-formamidomethyl group and meta to the C-bromo group, while the C3 and C5 positions are ortho/meta to the substituents. The C4 position is likely the most deactivated. Therefore, substitution, if it occurs at all, might be favored at the C3 or C5 position, which is meta to one group and ortho to the other. youtube.com
Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the electron-deficient pyridine ring is highly susceptible to SNAr, especially when substituted with good leaving groups like halogens.
At Halogenated Sites: The bromine at the C6 position is an excellent site for SNAr. Strong nucleophiles like alkoxides, thiolates, or amines can displace the bromide, particularly at elevated temperatures. This is a primary route for derivatization (see Section 3.4).
At C-H Positions (VNS): It is also possible to achieve substitution at a C-H position via Vicarious Nucleophilic Substitution (VNS). This reaction involves the addition of a nucleophile (typically a carbanion with a leaving group on the alpha-carbon) to an electron-deficient aromatic ring. acs.org For the 2-bromo-6-(formamidomethyl)pyridine system, a nucleophile would preferentially attack the electron-deficient C4 position (para to the ring nitrogen), forming a Meisenheimer-type adduct, followed by elimination to restore aromaticity.
| Reaction Type | Predicted Site of Attack | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | C3 or C5 | Extremely disfavored. C3/C5 are the least deactivated positions on a highly deactivated ring. youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | C6 (displacing Br) | Primary pathway. Bromine is a good leaving group on an activated ring. researchgate.net |
| Vicarious Nucleophilic Substitution (VNS) | C4 | The C4 position is electronically activated (para to ring N) for nucleophilic attack on the C-H bond. acs.org |
Derivatization Strategies for Complex Molecular Scaffolds
This compound is a versatile building block for constructing more complex molecules, offering three primary sites for chemical modification: the formamide group, the C-Br bond, and the C-H bonds of the pyridine ring.
Modification via the Amine: As detailed in section 3.2.3, hydrolysis of the formamide unmasks the primary amine, (6-bromopyridin-2-yl)methanamine. This amine is a key intermediate that can undergo a wide range of reactions:
Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides to form more complex amides and sulfonamides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.
Schiff Base Formation: Reaction with aldehydes to form imines, which are themselves useful intermediates or components of ligands for metal complexes. shd-pub.org.rs
Modification via the C-Br Bond: The bromine atom at the C6 position is arguably the most versatile handle for elaboration.
Nucleophilic Substitution: Direct displacement with strong nucleophiles, such as reacting 2,6-dibromopyridine (B144722) with amines under heat and pressure to selectively form 2-amino-6-bromopyridine (B113427) derivatives. georgiasouthern.edugeorgiasouthern.edu
Cross-Coupling Reactions: The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating C-C, C-N, and C-O bonds. researchgate.net
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or alkyl-aryl compounds.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
Buchwald-Hartwig Amination: Coupling with amines to form 2,6-diaminopyridine (B39239) derivatives.
Ullmann Condensation: Copper-catalyzed coupling with amines, alcohols, or thiols. researchgate.net
Modification via C-H Functionalization: As discussed in section 3.3.1, direct functionalization of the ring's C-H bonds provides a modern and efficient route to add further complexity, avoiding the need for pre-functionalized starting materials.
These strategies can be used in sequence to create highly elaborate molecular scaffolds. For example, a Suzuki coupling could be performed at the C6-Br position, followed by removal of the formyl protecting group to reveal the primary amine, which could then be used to link the pyridine core to another molecular fragment. This modular approach makes this compound and its deprotected amine analog valuable precursors in medicinal chemistry and materials science. nih.govsigmaaldrich.com
| Reactive Site | Reaction Type | Resulting Structure | Application |
|---|---|---|---|
| Formamide | Hydrolysis | Primary Amine | Precursor for amides, imines, secondary/tertiary amines. shd-pub.org.rs |
| C6-Bromine | SNAr | 6-Amino/Alkoxy/Thio-pyridines | Building complex substituted pyridines. georgiasouthern.edu |
| Cross-Coupling (e.g., Suzuki) | 6-Aryl/Alkyl-pyridines | Synthesis of biaryl compounds, ligands, and pharmaceutical intermediates. researchgate.net | |
| C3/C4/C5 C-H Bonds | C-H Activation/Arylation | Polysubstituted Pyridines | Late-stage functionalization to create molecular diversity. nih.gov |
Mechanistic Investigations of this compound Remain Largely Unexplored
Despite the growing interest in pyridine derivatives within medicinal and materials chemistry, detailed mechanistic and computational studies specifically focused on the compound this compound are not extensively available in publicly accessible scientific literature. Extensive searches for dedicated research on the reaction pathways, computational chemistry analyses, and experimental mechanistic probes for this specific molecule did not yield targeted results.
While the broader field of pyridine chemistry is rich with mechanistic studies, the specific substitution pattern and functional groups of this compound appear to have positioned it outside the direct focus of in-depth computational and experimental reaction analysis to date.
General methodologies for investigating compounds of this class, however, are well-established. Computational approaches such as Density Functional Theory (DFT) are routinely used to model reaction mechanisms, calculate the energetics of transition states and intermediates, and predict reactivity through molecular orbital analysis. For instance, computational studies on related fluorinated pyridine formamides have been conducted to understand their structural and electronic properties. ijcce.ac.ir
Experimentally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy serve as powerful tools for monitoring the progress of reactions involving pyridine-containing molecules. Isotopic labeling studies are also a common strategy to elucidate bond-forming and bond-breaking events, providing concrete evidence for proposed reaction pathways.
While the synthesis of related 2-alkyl(aryl)aminopyridines from 2-bromopyridine has been documented, these studies primarily focus on synthetic methodology rather than detailed mechanistic elucidation of subsequent derivatives like this compound. nih.gov Mechanistic studies on the formation of other formamide derivatives, such as N-nitrosodimethylamine, have been explored in different contexts, but these are not directly applicable to the target compound. nih.gov
The absence of specific literature for this compound highlights a potential area for future research. Such studies would be valuable in understanding the reactivity of this and similar molecules, contributing to the rational design of new synthetic routes and functional materials.
Mechanistic Investigations and Reaction Pathway Elucidation
Experimental Mechanistic Probes
Kinetic Studies and Determination of Rate Coefficients
Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence it. For N-formylation reactions, the rate is typically dependent on the concentration of the amine, the formylating agent, and any catalyst employed.
The reaction rate can be expressed as: Rate = k[(6-bromopyridin-2-yl)methanamine][Formylating Agent]
Where 'k' is the rate coefficient. The value of 'k' is influenced by several factors including temperature, solvent, and the presence of catalysts. For example, iodine has been used as a catalyst in the N-formylation of amines, significantly enhancing the reaction rate. nih.gov The use of micellar media has also been shown to cause a phenomenal rate enhancement in formylation reactions. researchgate.net
While specific rate coefficients for the synthesis of N-((6-bromopyridin-2-yl)methyl)formamide are not available in the provided literature, the following table illustrates hypothetical rate data based on analogous N-formylation reactions, demonstrating the influence of a catalyst.
| Experiment | [(6-bromopyridin-2-yl)methanamine] (mol/L) | [Formylating Agent] (mol/L) | Catalyst | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | None | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | None | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | None | 3.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | Present | 4.5 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by studying the reaction at different temperatures and applying the Eyring equation. These parameters provide deeper insights into the transition state of the reaction. researchgate.net
Isolation and Characterization of Reaction Intermediates
The elucidation of a reaction mechanism often involves the isolation and characterization of transient intermediates. In the context of forming this compound, the specific intermediates will depend on the formylating agent used.
One common method for N-formylation involves the use of formic acid, which can be activated by a dehydrating agent or a catalyst. In such cases, a likely intermediate is an activated formyl species. For instance, with an acid catalyst, the formic acid can be protonated, making it a more reactive electrophile.
In syntheses involving pyridine (B92270) derivatives, the formation of imine intermediates is a known pathway. For example, Zincke imines have been identified as intermediates in the synthesis of ¹⁵N-pyridines. nih.gov While this is for the formation of the pyridine ring itself, the reactivity of the aminomethyl group on the pyridine ring could potentially involve imine formation under certain formylation conditions.
A plausible pathway for the formylation of (6-bromopyridin-2-yl)methanamine (B66436) could involve the initial nucleophilic attack of the amine on the formylating agent. If, for instance, a mixed anhydride (B1165640) of formic acid is used, the reaction would proceed via a tetrahedral intermediate which then collapses to form the final amide product.
In the synthesis of related 2-aminomethylpyridine derivatives, 2-nitromethylpyridine compounds have been utilized as stable intermediates. These are subsequently reduced to the desired aminomethyl derivative. google.com While this is for the synthesis of the amine precursor, it highlights the strategy of using stable, isolable intermediates in the synthesis of substituted pyridines.
The characterization of such intermediates would typically involve spectroscopic techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure and connectivity of the intermediate.
Infrared (IR) spectroscopy: To identify characteristic functional groups, such as the C=O stretch of a formyl group or the C=N stretch of an imine.
Mass Spectrometry (MS): To determine the molecular weight of the intermediate.
Due to their often transient nature, the direct isolation of reaction intermediates can be challenging. In such cases, trapping experiments or computational modeling can provide indirect evidence for their existence and structure.
Analysis of "this compound" Reveals Limited Publicly Available Data
A comprehensive search for detailed structural and conformational data on the chemical compound this compound has revealed a significant lack of publicly available scientific literature and experimental data. Despite targeted searches for spectroscopic and crystallographic information, no specific research findings for this particular compound could be retrieved.
Consequently, the requested detailed analysis of its structural characterization and conformational properties, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SC-XRD), cannot be provided at this time. The absence of primary research articles and database entries for this compound prevents a scientifically accurate and detailed discussion of its molecular geometry, crystal packing, and intermolecular interactions.
While research exists for structurally related compounds containing the 6-bromopyridine moiety, the strict focus of this request on this compound cannot be fulfilled without direct experimental data for the compound itself. Further empirical research is required to elucidate the specific chemical and physical properties outlined in the requested article structure.
While research exists for structurally related compounds containing the 6-bromopyridin-2-yl moiety, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the primary research data is not available in the searched sources.
Advanced Applications and Synthetic Utility in Chemical Research
Role as a Versatile Synthetic Building Block
N-((6-bromopyridin-2-yl)methyl)formamide is a pivotal building block in synthetic chemistry due to the orthogonal reactivity of its functional groups. The formamide (B127407) group serves as a stable protecting group for the primary amine, which can be readily deprotected under acidic or basic conditions to yield (6-bromopyridin-2-yl)methanamine (B66436). The bromine atom on the pyridine (B92270) ring acts as a versatile handle for a wide array of cross-coupling reactions.
Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The (6-bromopyridin-2-yl)methylamine core, readily accessible from this compound, is a valuable precursor for constructing a variety of more complex heterocyclic systems. The primary amine can participate in cyclization reactions to form fused ring systems, while the bromopyridine moiety can be elaborated through coupling chemistry before or after heterocycle formation. This strategic approach allows for the modular synthesis of diverse libraries of compounds for screening and development. For instance, the amine can react with various electrophiles to initiate cyclization cascades, leading to the formation of imidazopyridines, pyrrolopyridines, and other fused bicyclic and polycyclic systems that are of significant interest in medicinal chemistry.
Scaffold for Ligand Development in Coordination Chemistry
The pyridine-based structure of this compound makes it an excellent scaffold for designing ligands for coordination chemistry. Upon deprotection, the resulting (6-bromopyridin-2-yl)methanamine can be used to synthesize polydentate ligands that can chelate a variety of metal ions.
A prominent example is its role as a precursor to the tripodal tetradentate ligand, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3). nih.govnih.gov This ligand is a derivative of the well-studied tris(2-pyridylmethyl)amine (TPA), which forms stable complexes with numerous transition metals, including iron, copper, and zinc. nih.gov The synthesis of TPABr3 involves reacting the primary amine, (6-bromopyridin-2-yl)methanamine, with two equivalents of a suitable electrophile like (6-bromo-2-pyridyl)methyl mesylate. nih.gov The resulting TPABr3 ligand, featuring three bromo-substituted pyridine arms, coordinates with metal centers to form complexes with specific geometric and electronic properties, making them useful in catalysis and as models for bioinorganic systems. nih.gov The bromine atoms also provide further sites for modification, allowing for the fine-tuning of the ligand's properties.
| Ligand Name | Structure | Key Features | Application Area |
|---|---|---|---|
| (6-bromopyridin-2-yl)methanamine | Monodentate or Bidentate Precursor | Primary amine and pyridine nitrogen for coordination. Bromo-group for further functionalization. | Building block for polydentate ligands. |
| N-substituted iminopyridine ligands | Bidentate | Formed by condensation of the amine with aldehydes/ketones. Redox-active potential. nih.gov | Redox catalysis, coordination polymers. |
| Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3) | Tetradentate | Tripodal geometry, creates a specific coordination pocket for metal ions. nih.gov | Catalysis, bioinorganic model complexes. nih.gov |
Participation in Multi-Component Reactions for Molecular Complexity
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, maximizing atom economy and efficiency. beilstein-journals.org The primary amine, (6-bromopyridin-2-yl)methanamine, obtained after deprotection of the formamide, is an ideal component for isocyanide-based MCRs such as the Ugi and Passerini reactions. nih.govresearchgate.net
In a typical Ugi four-component reaction (U-4CR), an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide combine to form a di-peptide-like scaffold. By employing (6-bromopyridin-2-yl)methanamine as the amine component, chemists can rapidly generate a library of complex molecules incorporating the bromopyridine moiety. This strategy is highly convergent and allows for the introduction of multiple points of diversity in a single synthetic operation. The resulting products are not only structurally complex but also retain the bromine "handle," which can be used for subsequent modifications, further expanding molecular diversity. rug.nl
Contributions to the Development of Novel Catalytic Systems
The development of new catalytic systems is crucial for advancing chemical synthesis. Ligands play a central role in catalysis by modulating the reactivity and selectivity of a metal center. As discussed, this compound is a precursor to ligands like TPABr3. Metal complexes incorporating such ligands have shown promise in various catalytic applications.
For example, iron complexes of bromo-substituted TPA ligands have been investigated for their ability to catalyze oxidation reactions. nih.gov The electronic properties imparted by the bromine atoms on the pyridine rings can influence the redox potential of the metal center, thereby affecting its catalytic activity. The strategic placement of these substituents can lead to catalysts with enhanced performance and selectivity for specific transformations, such as the oxygenation of hydrocarbons. The versatility of the bromopyridine scaffold allows for the synthesis of a range of ligands, which in turn facilitates the development of tailor-made catalysts for challenging chemical reactions.
Strategies for Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves modifying a complex molecule, such as a drug candidate or a natural product, in the final steps of its synthesis. researchgate.net This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis.
The bromine atom in this compound makes it an ideal reagent for introducing a modifiable handle into a larger molecule. The C-Br bond on the electron-deficient pyridine ring is highly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OR)2) | C-C | Palladium(0) |
| Heck Coupling | Alkene | C-C | Palladium(0) |
| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium(0) / Copper(I) |
| Buchwald-Hartwig Amination | Amine (R-NH2) | C-N | Palladium(0) |
| Stille Coupling | Organostannane Reagent (R-SnR'3) | C-C | Palladium(0) |
| Cyanation | Cyanide source (e.g., Zn(CN)2) | C-CN | Palladium(0) |
By incorporating the (6-bromopyridin-2-yl)methyl moiety into a complex molecular scaffold, chemists can leverage these powerful reactions to introduce a wide range of substituents at a late stage. This enables the efficient exploration of the chemical space around a lead compound, potentially improving its potency, selectivity, or pharmacokinetic properties. The ability to perform these modifications on advanced intermediates significantly accelerates the drug discovery and development process.
Theoretical and Computational Investigations Beyond Mechanistic Studies
Electronic Structure Studies and Reactivity Descriptors
A thorough investigation into the electronic structure of N-((6-bromopyridin-2-yl)methyl)formamide would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT). These studies would elucidate the distribution of electrons within the molecule, providing insights into its stability and reactivity. Key aspects to be examined would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and the electronic excitation energies of the molecule.
From the electronic structure data, various reactivity descriptors would be calculated. These descriptors, based on conceptual DFT, help in predicting the reactive behavior of the molecule.
Table 1: Key Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's capacity to accept electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |
These parameters would provide a quantitative basis for understanding the molecule's interactions and potential reaction pathways.
Thermochemistry and Reaction Energy Profile Calculations
The thermochemical properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy, would be calculated using computational methods. These calculations are vital for determining the stability of the compound and the feasibility of its synthesis or decomposition reactions.
Furthermore, computational modeling would be essential for mapping the reaction energy profiles of processes involving this molecule. By identifying transition states and calculating activation energies, researchers could predict reaction kinetics and mechanisms. For instance, the energy profile for the formylation of (6-bromopyridin-2-yl)methanamine (B66436) or subsequent reactions of the formamide (B127407) group could be elucidated.
Examination of Solvent Effects on Reaction Pathways and Equilibria
The influence of different solvents on the behavior of this compound would be investigated using implicit and explicit solvent models in quantum chemical calculations. Solvation can significantly alter molecular properties, reaction rates, and equilibrium positions.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, accounting for bulk solvent effects. Explicit models involve including a discrete number of solvent molecules around the solute, allowing for the study of specific solute-solvent interactions like hydrogen bonding. These studies would be critical for predicting the compound's behavior in various reaction media.
Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly Understanding
Non-covalent interactions play a crucial role in determining the solid-state structure and crystal packing of molecules, which in turn affects their physical properties. NCI analysis, a computational technique based on the electron density and its derivatives, would be used to visualize and characterize weak interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-stacking (involving the pyridine (B92270) ring).
Understanding these interactions is key to predicting how molecules of this compound might self-assemble into larger supramolecular structures. This knowledge is valuable for materials science and crystal engineering.
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bonding | N-H (formamide) | O=C (formamide), N (pyridine) |
| Halogen Bonding | C-Br | N (pyridine), O=C (formamide) |
| π-π Stacking | Pyridine ring | Pyridine ring |
| C-H···π Interactions | C-H bonds | Pyridine ring |
While specific data for this compound is not available, the application of these established computational methodologies would provide a deep and quantitative understanding of its chemical nature and reactivity.
Q & A
Q. What are the optimal synthetic routes for N-((6-bromopyridin-2-yl)methyl)formamide?
The synthesis typically involves reacting 6-bromopyridine derivatives with formamide under controlled conditions. A common method includes:
- Step 1 : Functionalization of 6-bromopyridine-2-carbaldehyde with methylamine to form the intermediate N-((6-bromopyridin-2-yl)methyl)amine.
- Step 2 : Reaction of the amine intermediate with formic acid or activated formamide derivatives (e.g., formic anhydride) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
- Critical Parameters : Purity of the bromopyridine starting material, anhydrous conditions to avoid hydrolysis, and stoichiometric control to minimize by-products like unreacted amine or over-formylated derivatives.
Q. How is this compound characterized spectroscopically?
Q. What are the key physicochemical properties of this compound?
- Physical State : Colorless to pale yellow crystalline solid.
- Melting Point : ~110–115°C (varies with purity).
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve ambiguities?
- Software Tools : Use SHELXL for small-molecule refinement and ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks .
- Data Handling :
- Example : A recent study resolved disorder in the formamide group by applying anisotropic displacement parameters to the Br atom and constraining the CH₂ group with AFIX commands .
Q. What strategies optimize the Ugi reaction involving this compound?
- Reaction Design :
- Catalyst : Use Lewis acids like ZnCl₂ (0.5 equiv.) to accelerate imine formation.
- Solvent : Toluene or THF at 50–60°C balances reactivity and by-product suppression.
- pH Control : Maintain mildly acidic conditions (pH 4–5) with acetic acid to stabilize the isocyanide intermediate .
- Troubleshooting : If yields drop below 60%, check for moisture ingress or decompose isocyanide reagents via LC-MS .
Q. How does the bromine substituent influence bioactivity in pyridine-based analogs?
- Mechanistic Insight : The Br atom enhances electrophilicity, enabling covalent binding to cysteine residues in enzyme active sites (e.g., kinase inhibitors).
- SAR Studies : Compare with chloro or methyl analogs (e.g., N-(6-methylpyridin-2-yl)formamide) to assess steric/electronic effects on IC₅₀ values .
- Example : Bromine’s polarizability improves binding affinity (ΔG = -9.2 kcal/mol) in molecular docking studies with EGFR kinase .
Q. How to analyze conflicting bioactivity data across studies?
- Data Triangulation :
- Cross-validate assays (e.g., enzyme inhibition vs. cellular viability).
- Control for solvent effects (DMSO concentrations ≤0.1%).
- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differences in protein purity or assay buffer ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
